

Nitrous acid equilibrium with dinitrogen trioxide

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Compound of Interest

Compound Name: Nitrous acid

Cat. No.: B1219327

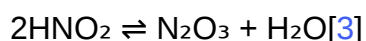
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An in-depth technical guide on the equilibrium between **nitrous acid** (HNO₂) and dinitrogen trioxide (N₂O₃) is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

Dinitrogen trioxide (N₂O₃) is a potent nitrosating agent recognized for its high reactivity and favorable atom economy.^{[1][2]} It is formally the anhydride of **nitrous acid** (HNO₂). In chemical transformations that utilize HNO₂ generated from nitrite and acid, N₂O₃ often acts as a crucial reactive intermediate.^[1] The equilibrium between aqueous **nitrous acid** and its anhydride, dinitrogen trioxide, is a fundamental process in the chemistry of nitrogen oxides. This equilibrium is central to understanding mechanisms in organic synthesis, atmospheric chemistry, and biological systems, particularly in the context of nitrosation reactions.

The primary equilibrium in an aqueous acidic solution is described by the following reaction:



This guide provides a comprehensive overview of this equilibrium, including quantitative thermodynamic and kinetic data, detailed experimental protocols for its characterization, and its role in relevant chemical pathways.

Quantitative Data

The equilibrium between **nitrous acid** and dinitrogen trioxide has been quantified under various conditions. The data presented below are critical for modeling and predicting the

behavior of nitrosating systems.

Equilibrium and Thermodynamic Constants

The thermodynamic parameters for the aqueous phase equilibrium provide insight into the spontaneity and temperature dependence of the reaction.

Parameter	Value	Conditions	Source
Equilibrium Constant (K ₁)	(3.03 ± 0.23) × 10 ⁻³ M ⁻¹	22 ± 2 °C, dilute acid (0.1 M HCl)	[3]
Equilibrium Constant (K ₁)	0.16 M ⁻¹	20 °C (Value later questioned as being too high)	[3]
ΔH° (gas phase)	-9.2 kcal	Ideal gas reference state	[4]
ΔG° (gas phase)	-540 (+600, -100) cal	Ideal gas reference state	[4]
ΔS° (gas phase)	-32.30 eu	Ideal gas reference state	[4]

Note: The gas-phase data corresponds to the reaction $\text{N}_2\text{O}_3 + \text{H}_2\text{O} \rightleftharpoons 2\text{HNO}_2$.

Kinetic Data

The kinetics of the system are defined by the forward and reverse reactions. In biological contexts, the equilibrium of N_2O_3 with nitric oxide ($\bullet\text{NO}$) and nitrogen dioxide ($\bullet\text{NO}_2$) is also highly relevant.

Reaction: $\text{N}_2\text{O}_3 \rightleftharpoons \bullet\text{NO} + \bullet\text{NO}_2$

Rate Constant	Value	Conditions	Source
k _{forward} (k ₁)	8.1 × 10 ⁴ s ⁻¹	Aqueous Solution	[5][6]
k _{reverse} (k ₋₁)	1.1 × 10 ⁹ M ⁻¹ s ⁻¹	Aqueous Solution	[5][6]

Reaction: $2\text{HNO}_2 \rightarrow \text{N}_2\text{O}_3 + \text{H}_2\text{O}$

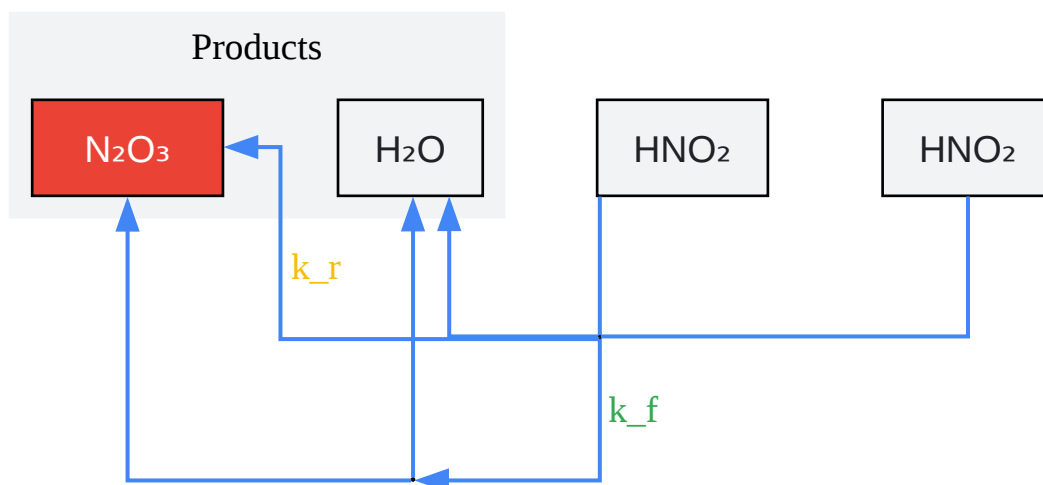
Rate Constant	Value	Conditions	Source
k_disproportionation	$13.4 \text{ M}^{-1}\text{s}^{-1}$	Acidic aqueous solution (stomach)	[5][6]

Signaling and Reaction Pathways

The $\text{HNO}_2/\text{N}_2\text{O}_3$ equilibrium is a critical node in various chemical and biological processes.

General Aqueous Equilibrium

The fundamental equilibrium involves the self-condensation of two **nitrous acid** molecules to form dinitrogen trioxide and water. This process is reversible and highly dependent on the concentration of **nitrous acid** and the acidity of the medium.



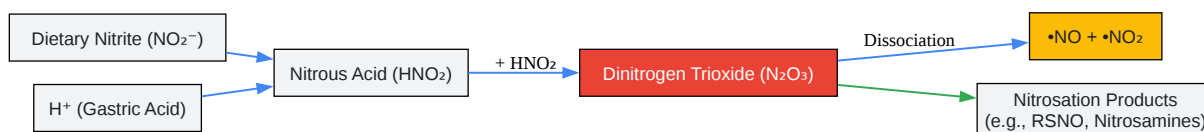
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Aqueous equilibrium between HNO_2 and N_2O_3 .

Role in Gastric Chemistry

In the highly acidic environment of the stomach ($\text{pH} \leq 3$), dietary nitrite (NO_2^-) is protonated to form **nitrous acid** (HNO_2). [5][6] HNO_2 then undergoes disproportionation to form N_2O_3 , which

is a key intermediate for the formation of $\bullet\text{NO}$ and $\bullet\text{NO}_2$.^{[5][6]} This pathway is significant for both physiological signaling and the potential formation of carcinogenic nitrosamines.



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Formation and reactivity of N_2O_3 in the stomach.

Experimental Protocols

The study of the $\text{HNO}_2/\text{N}_2\text{O}_3$ equilibrium relies on precise experimental techniques capable of measuring the concentrations of labile species.

Spectrophotometric Determination of the Equilibrium Constant

This method leverages the distinct UV-Visible absorption spectrum of N_2O_3 to determine its concentration in equilibrium with HNO_2 .^[3]

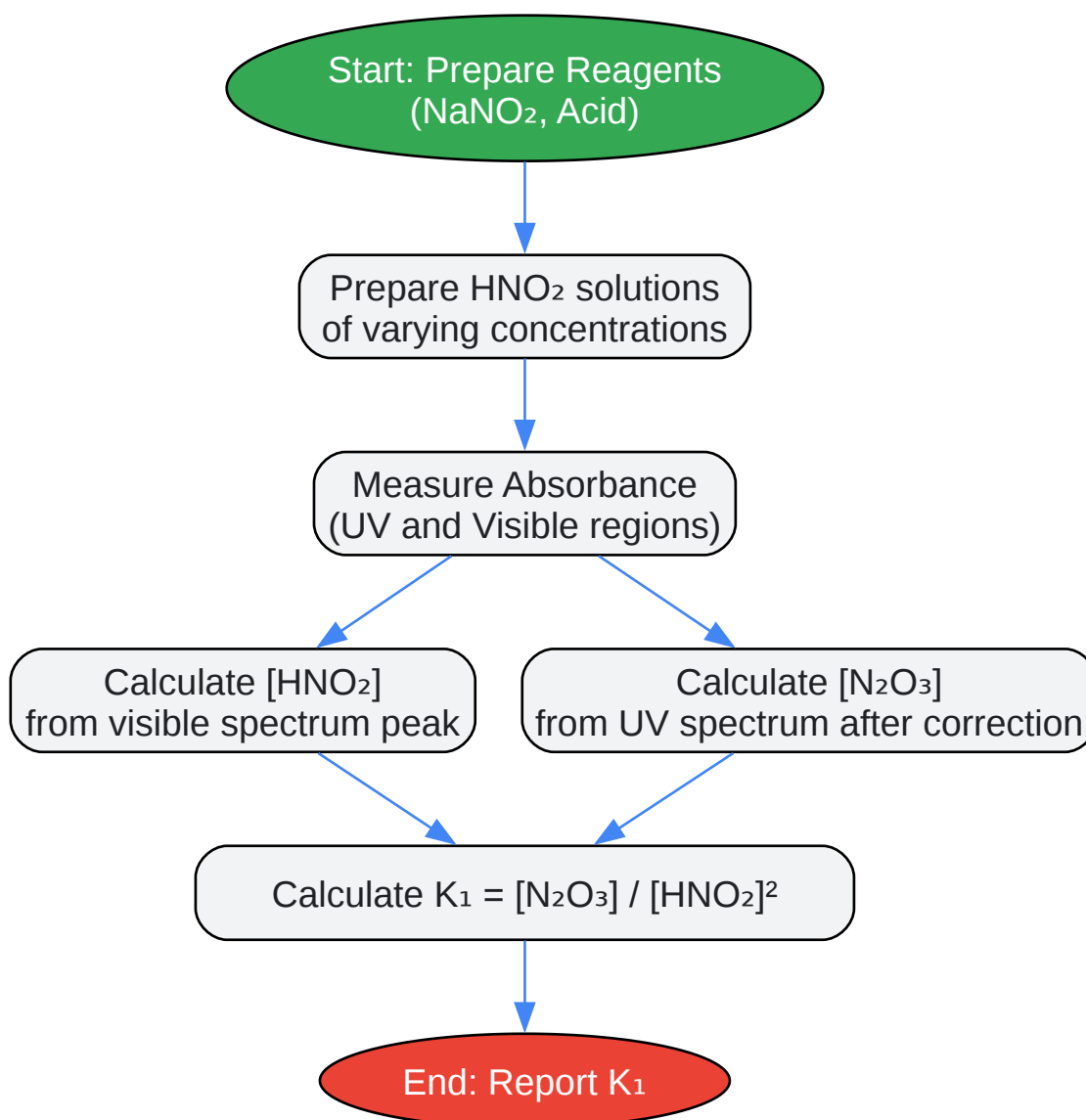
Objective: To determine the equilibrium constant K_1 for the reaction $2\text{HNO}_2 \rightleftharpoons \text{N}_2\text{O}_3 + \text{H}_2\text{O}$.

Materials:

- Sodium nitrite (NaNO_2) stock solution
- Hydrochloric acid (HCl) or Perchloric acid (HClO_4) solution (e.g., 0.1 M)^[3]
- UV-Vis Spectrophotometer (e.g., Cary-14)^[3]
- Quartz cuvettes (1 cm path length)
- Standard laboratory glassware

Procedure:

- Preparation of **Nitrous Acid** Solutions: Prepare a series of **nitrous acid** solutions by adding known amounts of NaNO₂ stock solution to the acid solution immediately before measurement. The final concentration of HNO₂ should be varied.
- Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the absorbance peaks for both HNO₂ (e.g., 340-390 nm) and N₂O₃ (e.g., 245-260 nm).^[3]
- Absorbance Measurement:
 - Quickly transfer the freshly prepared HNO₂ solution to a quartz cuvette.
 - Measure the absorbance at the peak maximum for HNO₂ (e.g., 371 nm) to determine its concentration, using its known molar extinction coefficient (e.g., 49.4 M⁻¹cm⁻¹ at 371 nm in 0.1 M HCl).^[3]
 - Measure the absorbance in the UV region (e.g., 260 nm) where N₂O₃ absorbs strongly.
- Data Analysis:
 - The total absorbance (A_{total}) at a given wavelength in the UV region is the sum of absorbances from HNO₂ and N₂O₃:
 - $A_{\text{total}} = \epsilon_{\text{HNO}_2} * [\text{HNO}_2] * l + \epsilon_{\text{N}_2\text{O}_3} * [\text{N}_2\text{O}_3] * l$
 - The concentration of N₂O₃ can be calculated after subtracting the contribution from HNO₂.
 - The equilibrium constant K₁ is then calculated using the concentrations determined:
 - $K_1 = [\text{N}_2\text{O}_3] / [\text{HNO}_2]^2$
 - Measurements should be performed rapidly (e.g., within 4 minutes) to minimize the decomposition of **nitrous acid**.^[3]



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Workflow for spectrophotometric determination of K_1 .

Microwave Spectroscopy

This gas-phase technique allows for the direct measurement of the partial pressures of the species involved in the equilibrium $\text{N}_2\text{O}_3 + \text{H}_2\text{O} \rightleftharpoons 2\text{HNO}_2$.^{[4][7]}

Objective: To study the gas-phase equilibrium and determine thermodynamic properties.

Procedure:

- A mixture of nitric oxide (NO), nitrogen dioxide (NO₂), and water vapor is introduced into a microwave absorption cell.
- The system is allowed to reach equilibrium. The various species present include NO, NO₂, N₂O₄, N₂O₃, H₂O, HNO₂, and HNO₃.^[8]
- The microwave spectrometer is used to measure the intensity of specific rotational transitions for cis- and trans-HNO₂.
- The intensity of these absorption lines is directly proportional to the partial pressure of the respective rotamer.
- By measuring the line intensities at different temperatures, the enthalpy change (ΔH°) for the reaction can be determined from a van't Hoff plot, and from this, other thermodynamic quantities like ΔG° and ΔS° can be calculated.^[4]

Conclusion

The equilibrium between **nitrous acid** and dinitrogen trioxide is a cornerstone of nitrosative chemistry. A thorough understanding of its quantitative parameters and the factors that influence its position is essential for professionals in drug development, chemical synthesis, and environmental science. The experimental protocols outlined provide robust frameworks for investigating this equilibrium, while the pathway diagrams illustrate its significance in diverse chemical environments. The data compiled in this guide serves as a critical resource for modeling and manipulating chemical systems where N₂O₃ acts as a key reactive intermediate.

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